molecular formula C9H19NO2S B13021797 3-((2-Ethylbutyl)amino)thietane1,1-dioxide

3-((2-Ethylbutyl)amino)thietane1,1-dioxide

Cat. No.: B13021797
M. Wt: 205.32 g/mol
InChI Key: ZQSLKPQRMBNZFE-UHFFFAOYSA-N
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Description

3-((2-Ethylbutyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C9H19NO2S It is a member of the thietane family, which are four-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Ethylbutyl)amino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) as an oxidizing agent to facilitate the formation of the thietane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Ethylbutyl)amino)thietane1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thietane derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((2-Ethylbutyl)amino)thietane1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Ethylbutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, its antidepressant activity is thought to be related to its ability to modulate neurotransmitter levels in the brain . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of certain enzymes and receptors involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Ethylbutyl)amino)thietane1,1-dioxide is unique due to its specific amino substituent, which imparts distinct chemical and biological properties. Its potential antidepressant activity and favorable pharmacokinetic profile make it a promising candidate for further research and development .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

N-(2-ethylbutyl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C9H19NO2S/c1-3-8(4-2)5-10-9-6-13(11,12)7-9/h8-10H,3-7H2,1-2H3

InChI Key

ZQSLKPQRMBNZFE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1CS(=O)(=O)C1

Origin of Product

United States

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